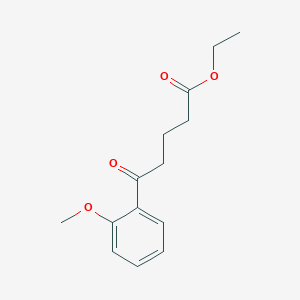

Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate often involves complex organic reactions. For example, the synthesis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate demonstrates the intricate processes involved in creating such molecules, highlighting the importance of hydrogen bonding in the crystal packing of synthesized compounds (Yeong et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied using techniques such as single-crystal X-ray diffraction. This allows for a detailed understanding of the crystal packing, unit-cell parameters, and the role of hydrogen bonds in stabilizing the structure, as seen in the study of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate (Kaur et al., 2012).

Chemical Reactions and Properties

This compound may undergo various chemical reactions, including cyclization, hydrogenation, and oxidation, which are pivotal in synthetic organic chemistry. For instance, the cyclization of ethyl 6-oxo-5-phenylheptoate showcases the diversity of products obtained from similar processes, including different cyclopentanone and cyclopentene derivatives (Maclean & Sneeden, 1963).

Aplicaciones Científicas De Investigación

Crystal Packing and Molecular Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its methoxyphenyl variant exhibit notable molecular interactions in crystal packing, such as N⋯π interaction, and C–H⋯N and C–H⋯O hydrogen bonds, forming structures like zigzag double-ribbons or simple 1-D double-columns. This indicates the compound's relevance in the study of non-conventional hydrogen bonding and non-hydrogen bonding interactions like C⋯π, shedding light on the subtleties of molecular assembly and crystal engineering (Zhang, Wu, & Zhang, 2011).

Enantiomeric Pairing in Crystallization

The synthesis of compounds closely related to Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate has led to insights into enantiomeric pairing in crystallization, highlighting the delicate balance of molecular structure in determining crystal properties. This is evidenced in the synthesis and crystalline pairing of N,N′-Dicyclohexyl-N-[(1RS,2RS,6SR)-4-(4-methoxyphenyl)-2,6-dimethyl-3-cyclohexene-1-carbonyl]urea, showcasing the profound impact of subtle structural variations on the crystal's properties (Xie, Meyers, & Robinson, 2004).

Anti-Juvenile Hormone Activity

In the realm of biochemistry, derivatives of this compound have been explored for their potential to induce precocious metamorphosis in larvae, indicating a possible role in pest management and ecological studies. This highlights the compound's potential in developing novel bioactive agents (Furuta, Shirahashi, Yamashita, Ashibe, & Kuwano, 2006).

Crystallography and Hydrogen Bonding

The compound's crystal structure has been meticulously studied, revealing the significance of hydrogen bonds in its crystal packing. This suggests its utility in studying molecular interactions and crystal engineering (Yeong, Chia, Quah, & Tan, 2018).

Molecular Synthesis and Chemical Properties

This compound has been a focal point in synthesizing various compounds, exploring its reactivity and the potential to generate novel chemical entities with specific properties, such as antimicrobial, antioxidant, or non-linear optical activities. This versatility underscores the compound's significance in synthetic chemistry and materials science (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 5-(2-methoxyphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-18-14(16)10-6-8-12(15)11-7-4-5-9-13(11)17-2/h4-5,7,9H,3,6,8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJCVYRFXWNVPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=CC=C1OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378001 |

Source

|

| Record name | Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124524-69-2 |

Source

|

| Record name | Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)